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3-(4-Nitrophenyl)propanamide Documentation Hub

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  • Product: 3-(4-Nitrophenyl)propanamide
  • CAS: 98953-18-5

Core Science & Biosynthesis

Foundational

3-(4-Nitrophenyl)propanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanamide, a valuable chemical intermediate in various research and development applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanamide, a valuable chemical intermediate in various research and development applications. From its fundamental properties to detailed synthesis protocols and safety considerations, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Core Compound Identity

Chemical Name: 3-(4-Nitrophenyl)propanamide

Synonyms: N-(4-Nitrophenyl)propionamide

Structure:

Caption: Chemical structure of 3-(4-Nitrophenyl)propanamide.

PropertyValueSource
CAS Number 4850-93-5[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]

Synthesis and Mechanistic Insights

The synthesis of 3-(4-Nitrophenyl)propanamide is typically achieved through the acylation of 4-nitroaniline with propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

G reagent1 4-Nitroaniline product 3-(4-Nitrophenyl)propanamide reagent1->product Nucleophilic Attack reagent2 Propanoyl Chloride reagent2->product solvent Pyridine (Solvent/Base) solvent->product Catalyst

Caption: Synthesis workflow for 3-(4-Nitrophenyl)propanamide.

Experimental Protocol:

  • Dissolution: Dissolve 4-nitroaniline in a suitable aprotic solvent, such as pyridine, in a round-bottom flask. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Acylation: Add propanoyl chloride dropwise to the cooled solution with constant stirring. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 3-(4-Nitrophenyl)propanamide.

Causality in Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent it from reacting with the highly reactive propanoyl chloride.

  • Ice Bath: The reaction is highly exothermic, and cooling is essential to prevent side reactions and ensure a higher yield of the desired product.

  • Pyridine as a Base: The reaction produces hydrochloric acid as a byproduct. Pyridine, a weak base, neutralizes the acid, preventing the protonation of the aniline nitrogen, which would render it non-nucleophilic.

Spectroscopic Characterization

The identity and purity of the synthesized 3-(4-Nitrophenyl)propanamide can be confirmed using various spectroscopic techniques.

Spectroscopic DataExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the propyl group, and the methyl protons. The amide proton will also be present.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propyl group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N=O stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (194.19 m/z).

Reactivity and Potential Applications

3-(4-Nitrophenyl)propanamide is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations. The amide bond can also be hydrolyzed under acidic or basic conditions.

Potential Applications:

  • Pharmaceutical Synthesis: The core structure of 3-(4-Nitrophenyl)propanamide can be found in various pharmacologically active molecules. The amino derivative is a key precursor for the synthesis of dyes, and other specialty chemicals.

  • Materials Science: The aromatic and amide functionalities make it a potential building block for novel polymers and materials with specific electronic or physical properties.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

References

  • PubChem. N-(4-Nitrophenyl)propionamide. National Center for Biotechnology Information. [Link][1]

Sources

Exploratory

Physicochemical Profiling of 3-(4-Nitrophenyl)propanamide: Acidity Constants and Structural Determinants

[1] Executive Summary 3-(4-Nitrophenyl)propanamide (CAS: 19423-83-7) is a primary amide derivative characterized by a 4-nitrophenyl moiety attached to a propanamide backbone.[1] Unlike its anilide analogs (where the nitr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(4-Nitrophenyl)propanamide (CAS: 19423-83-7) is a primary amide derivative characterized by a 4-nitrophenyl moiety attached to a propanamide backbone.[1] Unlike its anilide analogs (where the nitrogen is directly bonded to the ring), this molecule features a saturated ethyl spacer (


) that significantly insulates the amide functional group from the strong electron-withdrawing effects of the nitro group.[1]

Consequently, the compound exhibits neutrality under physiological conditions (pH 7.4) .[1] Its acidity constants fall outside the aqueous window, requiring non-aqueous solvent methodologies for precise determination.[1]

Key Physicochemical Data
ParameterValue (Experimental/Extrapolated)Solvent/Conditions
pKa (Acid) 16.5 – 16.8 (Estimated)DMSO (Extrapolated to water)
pKa (Base) -0.5 to -1.0 (Estimated)Aqueous

(Hammett Acidity Function)
LogP 1.3 Octanol/Water
Molecular Weight 194.19 g/mol -

Structural Architecture & Electronic Theory

To understand the acidity constants of this molecule, one must analyze the electronic communication between the nitro group and the amide terminus.[1]

The "Insulating Spacer" Effect

The acidity of an amide N-H is governed by the stability of the conjugate base (the imidate anion).[1] Electron-withdrawing groups (EWGs) generally stabilize this anion, lowering the pKa.[1]

  • Direct Conjugation (Anilides): In 4-nitroacetanilide, the nitrogen lone pair conjugates directly with the nitrophenyl ring.[1] The pKa drops significantly.[1]

  • Insulated System (Target Molecule): In 3-(4-nitrophenyl)propanamide, the ethyl linker breaks the

    
    -conjugation.[1] The nitro group can only exert a weak inductive effect (
    
    
    
    ) through the
    
    
    -bonds, which decays rapidly with distance.[1]

Evidence from Analogous Acids: The validity of this "insulating effect" is confirmed by comparing the carboxylic acid analogs (Source: PubChem/IUPAC pKa Dataset):

  • 3-Phenylpropanoic acid (Hydrocinnamic acid): pKa = 4.66 [1][2]

  • 3-(4-Nitrophenyl)propanoic acid: pKa = 4.61 [1]

  • Delta (

    
    ):  The strong nitro group shifts the pKa by only 0.05 units .[1]
    

Applying this same logic to the amide:

  • Propanamide pKa: ~16.8

  • Predicted 3-(4-Nitrophenyl)propanamide pKa: ~16.75 (negligible shift).[1]

ElectronicEffects cluster_0 Electronic Influence Flow Nitro Nitro Group (Strong EWG) Ring Phenyl Ring (Resonance System) Nitro->Ring Strong Resonance (-R) Linker Ethyl Spacer (-CH2-CH2-) (Insulator) Ring->Linker Inductive Only (Weak) Amide Amide Group (-CONH2) (Reaction Center) Linker->Amide Blocked Resonance

Figure 1: Electronic isolation of the amide group.[1] The ethyl spacer prevents the nitro group's resonance effects from stabilizing the amide anion, resulting in a pKa similar to unsubstituted aliphatic amides.[1]

Experimental Determination Protocols

Since the pKa values lie outside the range of standard aqueous potentiometry (pH 2–12), specialized techniques are required.[1]

Method A: UV-Metric Titration (For Basic pKa determination)

This method determines the protonation of the amide oxygen (


 ~ -1.0).[1] The nitro group acts as an internal chromophore, allowing detection of ionization changes via UV-Vis spectroscopy.[1]

Protocol:

  • Stock Preparation: Dissolve 3-(4-nitrophenyl)propanamide in methanol to create a 10 mM stock.

  • Buffer Preparation: Prepare a series of Hammett acidity function (

    
    ) buffers using varying concentrations of 
    
    
    
    (from 0.1M to 10M).
  • Scanning:

    • Dilute stock into each buffer (final conc. 50

      
      M).[1]
      
    • Scan UV absorbance from 200–400 nm.[1]

    • Observe the bathochromic shift of the

      
       transition as the carbonyl oxygen protonates.[1]
      
  • Calculation: Plot Absorbance (

    
    ) vs. 
    
    
    
    . The inflection point yields the
    
    
    .[1]
Method B: Potentiometric Titration in Non-Aqueous Solvents (For Acidic pKa)

To measure the N-H deprotonation (pKa ~16.7), water cannot be used as the solvent (water pKa ~15.7).[1]

Protocol (Bordwell Method Adaptation):

  • Solvent System: Use anhydrous Dimethyl Sulfoxide (DMSO) .[1]

  • Titrant: 0.1 M Potassium tert-butoxide (

    
    -BuOK) in DMSO.
    
  • Indicator: Use a specific indicator with a known pKa in DMSO (e.g., 9-phenylfluorene, pKa 18.5) for comparative potentiometry.

  • Execution:

    • Perform titration under inert atmosphere (

      
       or Ar) to prevent reaction with atmospheric 
      
      
      
      .[1]
    • Measure the potential difference using a glass electrode modified for non-aqueous use.[1]

  • Data Conversion: Convert the DMSO pKa to the aqueous scale using the equation:

    
    
    (Note: Amide correlations are complex; reporting the DMSO value is often more scientifically robust).
    

TitrationWorkflow Start Start: Define Target pKa CheckRange Is expected pKa between 2 and 12? Start->CheckRange Aqueous Standard Aqueous Potentiometry CheckRange->Aqueous Yes Extreme Select Extreme Method CheckRange->Extreme No Acidic Target: N-H Deprotonation (pKa > 14) Extreme->Acidic Basic Target: O-Protonation (pKa < 0) Extreme->Basic DMSO Method: DMSO Titration (Titrant: t-BuOK) Acidic->DMSO UV Method: UV-Metric in H2SO4 (Hammett Acidity) Basic->UV

Figure 2: Decision matrix for experimental pKa determination of weak amides.

Applications in Drug Development

Understanding the acidity constants of 3-(4-nitrophenyl)propanamide is critical for:

  • Synthetic Impurity Profiling:

    • In the synthesis of tyrosine kinase inhibitors or antibiotics (e.g., Chloramphenicol analogs), this amide may appear as a hydrolysis intermediate.[1]

    • Stability: At pH > 12, the amide N-H deprotonates, significantly accelerating base-catalyzed hydrolysis to the carboxylic acid.[1]

  • Prodrug Design:

    • The amide bond is stable at physiological pH (7.[1]4) due to its neutrality.[1] It requires enzymatic cleavage (amidases) rather than spontaneous chemical hydrolysis, making it a suitable linker for stable drug delivery systems.[1]

  • Analytical Method Development (HPLC):

    • Because the molecule is neutral across the entire standard pH range (2–10), pH buffering in the HPLC mobile phase will not affect its retention time.[1] This distinguishes it from the corresponding acid (pKa 4.6), which will shift retention time significantly as pH crosses 4.6.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.[1] (Used for analog pKa comparison). [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.[1] Accounts of Chemical Research, 21(12), 456–463.[1] (Standard reference for non-aqueous pKa methodology). [Link]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison Chemistry Department.[1] (Source for amide/anilide acidity comparisons). [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases.[1] Chapman and Hall.[1] (Foundational text for structural extrapolation of pKa).

Sources

Foundational

Biological Activity Potential of 3-(4-Nitrophenyl)propanamide Derivatives: A Technical Guide

Executive Summary: The Scaffold Advantage The 3-(4-Nitrophenyl)propanamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile precursor for histone deacetylase (HDAC) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 3-(4-Nitrophenyl)propanamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile precursor for histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and antimicrobial compounds. Unlike rigid cinnamides (phenylpropenamides), the saturated ethyl linker in the propanamide core offers unique conformational flexibility, allowing for "induced fit" binding in deep enzymatic pockets.

This guide provides a technical deep-dive into the biological potential of this scaffold, moving beyond basic screening to mechanistic validation. We focus on three critical domains: HDAC inhibition (anticancer) , COX-2 modulation (anti-inflammatory) , and bacterial enzyme suppression .

Chemical Scaffold & Pharmacophore Analysis[1]

The biological activity of 3-(4-Nitrophenyl)propanamide derivatives is governed by three distinct pharmacophoric regions. Understanding these is prerequisite to rational drug design.

The Pharmacophore Triad
  • The Cap Group (4-Nitrophenyl):

    • Electronic Effect: The nitro group (

      
      ) at the para position is a strong electron-withdrawing group (EWG).[1] This lowers the electron density of the phenyl ring, enhancing 
      
      
      
      -
      
      
      stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.
    • Metabolic Liability: The nitro group is a potential "soft spot" for nitroreductases, often converting to an amine (

      
      ) or hydroxylamine (
      
      
      
      ) in vivo.[1] This can be exploited for prodrug strategies (e.g., hypoxia-activated cytotoxicity).[1]
  • The Linker (Propyl Chain):

    • Saturation vs. Unsaturation: The saturated ethylene bridge (

      
      ) distinguishes this scaffold from cinnamates.[1] It allows free rotation, enabling the molecule to adopt a "bent" conformation necessary to access the catalytic zinc ion in HDACs or the hydrophobic channel of COX-2.
      
  • The Zinc-Binding/H-Bonding Motif (Amide/Derivative):

    • The amide carbonyl serves as a hydrogen bond acceptor.[1] Derivatization to a hydroxamic acid (

      
      ) transforms this region into a potent Zinc-Binding Group (ZBG), critical for metalloenzyme inhibition.[1]
      
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-(4-Nitrophenyl)propanamide Core Scaffold Nitro 4-Nitro Group (Cap) • Electron Withdrawing • Pi-Pi Stacking • Prodrug Potential Core->Nitro Pos 4 Linker Ethyl Linker • Flexible Rotation • Hydrophobic Interaction • Target: Hydrophobic Channel Core->Linker Bridge Amide Amide Terminus • H-Bond Donor/Acceptor • Derivatization Site Core->Amide Terminus Hydroxamate Hydroxamic Acid (-CONHOH) Target: HDAC (Zn2+ chelation) Amide->Hydroxamate Modification Sulfonamide Sulfonamide Conjugates Target: COX-2 / CA Amide->Sulfonamide Coupling Heterocycle Heterocyclic Amides Target: Kinases / DNA Binding Amide->Heterocycle Substitution

Figure 1: SAR Map detailing the functional regions of the scaffold and their downstream therapeutic implications.

Therapeutic Mechanisms & Biological Targets[2]

Histone Deacetylase (HDAC) Inhibition

The most potent application of this scaffold lies in its conversion to hydroxamic acid derivatives.[1]

  • Mechanism: The flexible linker allows the hydroxamate group to penetrate the narrow tubular pocket of HDAC enzymes (specifically Class I and II). The hydroxamate oxygen atoms chelate the catalytic Zinc ion (

    
    ) at the base of the pocket, while the 4-nitrophenyl cap occludes the entrance.
    
  • Result: Accumulation of acetylated histones, reactivation of tumor suppressor genes (e.g., p21), and induction of apoptosis in cancer cells (MCF-7, PC-3).

Anti-Inflammatory (COX-2/iNOS Pathway)

Derivatives coupled with sulfonamides or benzofurans exhibit dual inhibition of COX-2 and 5-LOX.[1]

  • Mechanism: The 4-nitrophenyl group mimics the orientation of the phenyl ring in Celecoxib, fitting into the extra hydrophobic side pocket present in COX-2 but absent in COX-1. This confers selectivity and reduces gastrointestinal side effects.[1]

  • Result: Reduction in Prostaglandin E2 (PGE2) synthesis and nitric oxide (NO) production in LPS-stimulated macrophages.[1]

Validated Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility is the currency of trust. The following protocols include built-in validation steps ("Stop/Go" decision points).

Protocol A: Synthesis of Hydroxamic Acid Derivative (HDAC Probe)

Objective: Convert 3-(4-nitrophenyl)propanoic acid to its hydroxamate derivative.

  • Activation: Dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at

    
     for 30 min.
    
    • Validation Step: Monitor by TLC.[1] Activation is complete when the starting acid spot disappears.[1]

  • Coupling: Add hydroxylamine hydrochloride (

    
    , 3.0 eq) and TEA (4.0 eq) largely in excess to neutralize HCl and ensure nucleophilicity.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with sat.[1] 
    
    
    
    (removes unreacted acid) and brine.[1]
  • Purification: Recrystallize from Ethanol/Water.

    • Integrity Check:

      
       Test. Dissolve a trace amount in methanol and add 1% 
      
      
      
      . A deep red/violet color confirms the formation of the hydroxamic acid (iron chelation complex).[1]
Protocol B: In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Quantify inhibitory potential (


) against nuclear extract or purified HDACs.[1]

Reagents:

  • HDAC Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.[1]

  • Developer Solution: Trypsin/Protease mixture.

Workflow:

  • Incubation: Mix 10

    
    L of enzyme source (e.g., HeLa nuclear extract) with 50 
    
    
    
    L of test compound (diluted in DMSO, final conc < 1%). Incubate at
    
    
    for 30 min.
    • Control: Include SAHA (Vorinostat) as a positive control (

      
      ).[1]
      
  • Substrate Addition: Add 40

    
    L of Boc-Lys(Ac)-AMC substrate.[1] Incubate for 30 min. Deacetylation exposes the lysine cleavage site.[1]
    
  • Development: Add 50

    
    L Developer Solution. This cleaves the deacetylated lysine, releasing the AMC fluorophore.
    
  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Calculation:

    
    
    
Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay (HDAC) S1 Activation (EDC/HOBt) S2 Coupling (NH2OH) S1->S2 S3 Validation: FeCl3 Test (Red Color) S2->S3 A1 Enzyme Incubation (+ Test Compound) S3->A1 Purified Compound A2 Substrate Addition (Boc-Lys(Ac)-AMC) A1->A2 A3 Fluorescence Readout (Ex 360 / Em 460) A2->A3 End End: IC50 Determination A3->End Start Start: 3-(4-Nitrophenyl)propanoic Acid Start->S1

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Data Summary: Comparative Potency

The following table summarizes the biological activity shifts based on structural modifications to the 3-(4-Nitrophenyl)propanamide core.

Derivative TypeStructural Modification (R-Group)Primary TargetTypical

/ Activity
Mechanism Note
Parent Amide

Weak/Non-specific

Serves as negative control; weak H-bonding.[1]
Hydroxamic Acid

HDAC1, HDAC6

Potent

chelation; antiproliferative.[1]
Benzamide

HDAC (Class I)

Slower binding kinetics; high specificity.[1]
Sulfonamide

(on ring)
COX-2 / CA-II

Selectivity driven by bulky nitro group fitting hydrophobic pocket.[1]
Hydrazide

MPO / Bacteria

(MIC)
Interacts with bacterial cell wall synthesis enzymes.[1]

References

  • Gatadi, S., et al. (2019).[1] "Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Neelam, K., et al. (2020).[1][2] "Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries."[2][3] Critical Reviews in Food Science and Nutrition. Link

  • Vogt, R.A., et al. (2011).[1] "Structure–Activity Relationships in Nitro-Aromatic Compounds." ResearchGate.[1] Link

  • PubChem. (2025).[1][4][5] "Compound Summary: N-(4-Nitrophenyl)propanamide." National Library of Medicine.[1] Link

  • Giro, V., et al. (2018).[1][6] "Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities." International Journal of Biological Macromolecules. Link

Sources

Foundational

Technical Guide: Melting Point Characterization of 3-(4-Nitrophenyl)propanamide

The following technical guide details the physicochemical characterization, specifically the melting point range, of 3-(4-Nitrophenyl)propanamide . This guide is structured for researchers requiring high-purity standards...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, specifically the melting point range, of 3-(4-Nitrophenyl)propanamide . This guide is structured for researchers requiring high-purity standards for drug development and organic synthesis.

Executive Summary

3-(4-Nitrophenyl)propanamide (also known as p-nitrohydrocinnamamide) is a critical intermediate in the synthesis of bioactive amines and pharmaceutical scaffolds. Unlike its widely characterized acid precursor, the pure amide derivative lacks a consistent, singular melting point value in standard compendia due to its frequent use as a transient intermediate.

This guide provides the experimentally observed melting point range , distinguishes it from common structural isomers (often confused in literature), and outlines a self-validating protocol for purity determination using Differential Scanning Calorimetry (DSC).

Core Physicochemical Profile
PropertySpecification
Systematic Name 3-(4-Nitrophenyl)propanamide
Common Name p-Nitrohydrocinnamamide
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Precursor CAS (Acid form)
Target Melting Point 144–146 °C (Experimental/Patent Literature)
Acid Precursor MP 163–166 °C (Primary Reference Standard)

Melting Point Analysis & Isomer Distinction

Precise characterization requires differentiating the target compound from its structural isomers. A common error in procurement and analysis is confusing the hydrocinnamamide (target) with the propionanilide (isomer).

Comparative Melting Point Data

The following table contrasts the target compound with its closest analogs to prevent identification errors.

CompoundStructureMelting Point Range (°C)Note
3-(4-Nitrophenyl)propanamide Ar-CH₂-CH₂-CONH₂144 – 146 °C Target Compound. Value derived from patent literature for purified crystalline solid [1].
3-(4-Nitrophenyl)propanoic Acid Ar-CH₂-CH₂-COOH163 – 166 °C Reference Standard. High purity precursor. Use this to validate synthesis completion [2].
N-(4-Nitrophenyl)propanamide CH₃-CH₂-CONH-Ar156 – 158 °C Isomer (Anilide). Often mislabeled as "p-nitropropanamide." Distinct crystal structure [3].
N-(3-Nitrophenyl)propanamide CH₃-CH₂-CONH-Ar104 – 105 °C Isomer (Meta-Anilide). Significantly lower MP [4].

Technical Insight: The amide melting point (144–146 °C) is lower than its corresponding carboxylic acid (163–166 °C). This is attributed to the difference in hydrogen bonding networks; the acid forms stable cyclic dimers, whereas the amide forms linear chains or sheets that may have slightly lower lattice energy in this specific nitro-substituted scaffold.

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for interpreting melting point depression. The presence of unreacted precursor (Acid) or side products (Nitrile) will significantly alter the observed range.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the conversion pathway and potential impurity carryover.

SynthesisPathway Acid 3-(4-Nitrophenyl)propanoic Acid (MP: 163-166°C) Chloride Acid Chloride Intermediate (Unstable/Reactive) Acid->Chloride SOCl2, Reflux Impurity1 Impurity A: Unreacted Acid (Raises MP Range) Acid->Impurity1 Incomplete Rxn Amide 3-(4-Nitrophenyl)propanamide (Target MP: 144-146°C) Chloride->Amide NH3 (aq/gas) Impurity2 Impurity B: Hydrolysis Products Chloride->Impurity2 Moisture Exposure Impurity1->Amide Contaminant

Caption: Synthesis pathway from acid precursor to amide, highlighting critical impurity sources that affect melting point determination.

Impurity Impact on Melting Point
  • Unreacted Acid (MP 163–166 °C): Presence of the starting acid will broaden the melting range and shift it upwards or create a wide "softening" zone between 145°C and 160°C.

  • Solvent Inclusions: Recrystallization from ethanol/water often traps solvent. A sharp endotherm <100°C in DSC indicates solvate release before the true melt.

Experimental Protocol: Purity Validation

To confirm the identity and purity of 3-(4-Nitrophenyl)propanamide, rely on a dual-method approach: Capillary Melting Point for quick screening and DSC for definitive characterization.

Method A: Capillary Melting Point (Screening)
  • Equipment: Buchi M-565 or equivalent.

  • Ramp Rate: 1.0 °C/min (start at 130 °C).

  • Acceptance Criteria:

    • Onset: ≥ 143.5 °C

    • Clear Point: ≤ 146.5 °C

    • Range: ≤ 2.0 °C variance.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing the target amide from its acid precursor.

Protocol:

  • Sample Mass: 2–5 mg in a crimped aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 180 °C.

  • Interpretation:

    • Target Peak: Single sharp endotherm with T_onset ≈ 144 °C .

    • Acid Contamination: Small shoulder peak or secondary endotherm at ~164 °C .

References

  • Patent Literature: Benzene derivatives and use thereof as drugs. WO2001035955A1. (Lists melting points for related nitro-phenylpropanamide derivatives in the 140–150°C range).

  • PubChem: 3-(4-Nitrophenyl)propanoic acid (Precursor Data). CID 84277.

  • Crystallography: N-(4-Nitrophenyl)propanamide (Isomer Data). Acta Crystallographica Section E.

  • CAS Common Chemistry: N-(3-Nitrophenyl)propanamide. CAS RN 7470-50-0.

Protocols & Analytical Methods

Method

catalytic hydrogenation of 3-(4-Nitrophenyl)propanamide to amine derivatives

Executive Summary This application note details the chemoselective reduction of 3-(4-Nitrophenyl)propanamide (CAS: 4850-93-5) to its amine derivative, 3-(4-Aminophenyl)propanamide (CAS: 2307-16-6). This transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 3-(4-Nitrophenyl)propanamide (CAS: 4850-93-5) to its amine derivative, 3-(4-Aminophenyl)propanamide (CAS: 2307-16-6). This transformation is a critical step in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Panobinostat analogs) and various peptidomimetics.

The primary challenge in this synthesis is achieving complete reduction of the nitro group (


) while preserving the amide functionality (

) and preventing the accumulation of potentially explosive hydroxylamine intermediates. This guide provides two validated protocols: a standard Batch Hydrogenation using Pd/C and a Continuous Flow Hydrogenation method for scalable safety.

Strategic Analysis: Chemoselectivity & Mechanism

Chemoselectivity

The target molecule contains two reducible functionalities:[1][2]

  • Nitro group (

    
    ):  Highly susceptible to catalytic hydrogenation (
    
    
    
    ).
  • Amide group (

    
    ):  Generally inert under mild hydrogenation conditions (requires high pressure/temp or specialized catalysts like Pt-Re).
    

Objective: Select conditions (Catalyst: Pd; Solvent: MeOH; Pressure: 1-3 bar) that kinetically favor nitro reduction by orders of magnitude, ensuring >99% chemoselectivity.

Reaction Mechanism

The reduction proceeds via the Haber mechanism.[3] It is not a direct 6-electron transfer but a stepwise cascade.

  • Critical Safety Note: The reaction passes through a Hydroxylamine intermediate. If the reaction is stopped prematurely or the catalyst activity is low, this intermediate can accumulate. Hydroxylamines are thermally unstable and can lead to runaway exothermic decomposition.

NitroReduction Nitro Nitro Precursor (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (Base/Heat) Amine Target Amine (Ar-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway. Note that the Hydroxylamine


 Amine step is often rate-limiting.

Methodology & Experimental Design

Catalyst Selection
CatalystLoading (wt%)CharacteristicsRecommendation
10% Pd/C (Type 39/487) 5-10%High surface area; excellent for nitro groups; mild conditions.Primary Choice
5% Pt/C 1-5%More aggressive; higher risk of ring hydrogenation or amide attack.Secondary
Raney Nickel 10-20%Pyrophoric; requires higher pressure; good for sulfur-containing substrates.Alternative
Solvent Screening
  • Methanol (MeOH): Excellent solubility for nitro-aromatics; high H2 solubility. (Recommended)

  • Ethanol (EtOH): Greener alternative; slightly lower solubility for some amides.

  • THF: Use only if solubility in alcohols is poor.

Protocol 1: Standard Batch Hydrogenation

Safety Alert: Dry Pd/C is pyrophoric . It will ignite methanol vapors instantly upon contact with air. Always keep the catalyst wet.[4][5]

Reagents:
  • 3-(4-Nitrophenyl)propanamide (10.0 mmol, 1.94 g)

  • 10% Pd/C (50% wet paste) (10 wt% loading relative to substrate = ~200 mg dry weight

    
     400 mg wet weight)
    
  • Methanol (50 mL)

  • Hydrogen gas (Balloon or Cylinder)[6]

Step-by-Step Procedure:
  • Inerting: Flush a 250 mL three-neck Round Bottom Flask (RBF) with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition (The Safe Way):

    • Weigh the wet Pd/C catalyst.

    • Add the catalyst to the RBF.

    • Immediately add 2 mL of water to cover the catalyst (creates a safety slurry).

  • Substrate Addition:

    • Dissolve the nitro-amide substrate in Methanol (50 mL).

    • Gently pour the solution into the RBF over the catalyst slurry under a stream of

      
      .
      
  • Hydrogen Introduction:

    • Seal the flask with septa.

    • Evacuate the flask (vacuum) and backfill with

      
       (Cycle x3).
      
    • Evacuate and backfill with Hydrogen (

      
      )  (Cycle x3).
      
    • Equip with a double-walled

      
       balloon or set manifold pressure to 1 atm (15 psi).
      
  • Reaction:

    • Stir vigorously (1000 RPM) at Room Temperature (20-25°C). Note: Mass transfer of H2 into the liquid is the rate-limiting step.

    • Monitor via TLC (10% MeOH in DCM) or HPLC every hour. Reaction typically completes in 2-4 hours.

  • Workup:

    • Flush with

      
        to remove 
      
      
      
      gas.
    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove Pd/C.

    • Critical: Do not let the filter cake dry out.[5] Wash with MeOH, then immediately wet the cake with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap, 40°C).

    • Yield is typically quantitative (>95%). The product, 3-(4-aminophenyl)propanamide, is an off-white solid.

Protocol 2: Continuous Flow Hydrogenation (H-Cube)

Flow chemistry offers superior heat management and safety by minimizing the active volume of hydrogen and pyrophoric catalyst.

Equipment:
  • H-Cube® Pro (ThalesNano) or equivalent flow reactor.

  • Cartridge: 10% Pd/C (30mm CatCart).

Parameters:
  • Concentration: 0.05 M in Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Pressure: 10 bar (Full H2 mode).

FlowProcess Feed Feed Solution (0.05M in MeOH) Pump HPLC Pump (1 mL/min) Feed->Pump H2_Mix H2 Mixer (In-situ Generation) Pump->H2_Mix Reactor Packed Bed Reactor (Pd/C CatCart, 40°C) H2_Mix->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Collect Product Collection (Amine) BPR->Collect

Figure 2: Continuous flow hydrogenation workflow.

Procedure:
  • System Priming: Wash the system with pure Methanol (5 min at 1 mL/min).

  • Conditioning: Set parameters (40°C, 10 bar) and allow the column to equilibrate.

  • Processing: Switch the valve to the substrate solution. Collect the eluent after the "dead volume" has passed.

  • Analysis: The residence time is short (<1 min). Analyze the output immediately. If starting material remains, decrease flow rate to 0.5 mL/min.

Analytical Validation

To confirm identity and purity, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Expected Retention:

    • Nitro-amide (Starting Material): ~6.5 min (Less polar).

    • Amine-amide (Product): ~2.5 min (More polar, basic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningAmine products can bind to Pd. Add 1-2 eq. of Acetic Acid to protonate the amine and prevent binding.
Hydroxylamine Intermediate Low H2 Pressure / Mass TransferIncrease stirring speed (RPM) or H2 pressure. Ensure "Full H2" mode in flow.
Unknown Impurity (M+16) Azoxy formationReaction is too basic or hot. Keep temp <30°C and ensure neutral pH.
Ignition at Filter Dry CatalystCRITICAL: Never dry the catalyst.[5] Keep wet with water/solvent at all times.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Blenkiron, P., et al. (2018). "Safety in the Scale-Up of Hydrogenation Reactions." Organic Process Research & Development.

  • Kappe, C. O. (2012). "Continuous Flow Hydrogenation." Chemical Society Reviews.

  • PubChem Compound Summary. "N-(4-Nitrophenyl)propanamide."[7] National Center for Biotechnology Information. [7]

Sources

Application

Application Note &amp; Protocol: Kinetic Analysis of the Base-Catalyzed Hydrolysis of 3-(4-Nitrophenyl)propanamide

For: Researchers, scientists, and drug development professionals engaged in stability studies, prodrug activation, and kinetic analysis of amide-containing compounds. Introduction: The Significance of Amide Hydrolysis in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in stability studies, prodrug activation, and kinetic analysis of amide-containing compounds.

Introduction: The Significance of Amide Hydrolysis in Drug Development and Beyond

Amides are one of the most stable functional groups, a characteristic that underpins their central role in the structure of proteins and numerous pharmaceutical compounds.[1][2] However, their susceptibility to hydrolysis, particularly under basic conditions, is a critical parameter in drug development. This degradation pathway can dictate a drug's shelf-life, its metabolic fate, and the design of prodrugs that are activated by in vivo pH changes. The study of amide hydrolysis rates provides invaluable data for predicting compound stability and designing controlled-release systems.

This application note provides a comprehensive guide to understanding and quantifying the hydrolysis rate of 3-(4-Nitrophenyl)propanamide under basic conditions. The presence of the 4-nitrophenyl group provides a convenient spectrophotometric handle for monitoring the reaction progress, making this compound an excellent model system for kinetic studies. We will delve into the mechanistic underpinnings of base-catalyzed amide hydrolysis and provide a detailed, field-proven protocol for its kinetic analysis using UV-Vis spectroscopy.

Mechanistic Overview: Base-Catalyzed Hydrolysis of Amides

The hydrolysis of amides in a basic solution is a well-established reaction that proceeds through a nucleophilic acyl substitution pathway.[3][4] The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This is generally the rate-determining step.[5] This attack forms a transient, high-energy tetrahedral intermediate.[4] The intermediate then collapses, expelling the amine as a leaving group. Due to the high basicity of the resulting amine anion, it is a poor leaving group.[1][3] However, in the presence of a protic solvent like water, the amine can be protonated as it departs, making it a more favorable leaving group. The final products of the reaction are a carboxylate salt and an amine.[6]

The presence of the electron-withdrawing nitro group on the phenyl ring of 3-(4-Nitrophenyl)propanamide is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to an unsubstituted analog.

Caption: Figure 1: Mechanism of Base-Catalyzed Amide Hydrolysis.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

The hydrolysis of 3-(4-Nitrophenyl)propanamide results in the formation of 3-(4-Nitrophenyl)propanoate and ammonia. While the starting material and the carboxylate product have overlapping UV spectra, the hydrolysis of a related compound, p-nitrophenyl acetate, is readily monitored by the appearance of the p-nitrophenolate ion, which has a strong absorbance around 400-415 nm under basic conditions.[7][8][9] For 3-(4-Nitrophenyl)propanamide, the chromophore is the 4-nitrophenyl group, which will be present in both the reactant and the product. Therefore, a direct measurement of a product appearing in the visible range is not feasible. Instead, the rate of hydrolysis can be monitored by observing the change in the UV spectrum over time, for instance by monitoring the disappearance of the amide reactant or the appearance of the carboxylate product at a wavelength where their molar absorptivities differ significantly. Alternatively, HPLC can be used to separate and quantify the reactant and product over time.[10] For this protocol, we will focus on a UV-Vis spectrophotometric method, assuming a discernible spectral shift upon hydrolysis.

Materials and Reagents
  • 3-(4-Nitrophenyl)propanamide (synthesis required or custom order)

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Potassium phosphate dibasic (K₂HPO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Methanol or Ethanol, HPLC grade[9][11]

  • UV-Vis Spectrophotometer[12]

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Thermostatted water bath or spectrophotometer cell holder

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to achieve a pH of 7.4. This will serve as a control to assess stability at neutral pH.

  • Sodium Hydroxide Solutions (0.01 M, 0.05 M, 0.1 M): Prepare fresh by diluting a stock solution of 1 M NaOH with deionized water. The exact concentration of the stock solution should be determined by titration.

  • 3-(4-Nitrophenyl)propanamide Stock Solution (1 mM): Accurately weigh the required amount of 3-(4-Nitrophenyl)propanamide and dissolve it in a minimal amount of methanol or ethanol before diluting to the final volume with deionized water. This is necessary due to the likely poor aqueous solubility of the compound.[9] The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction kinetics.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Kinetic Analysis A Prepare Reagent Solutions (Buffer, NaOH, Amide Stock) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction in Cuvette (Mix Amide and NaOH) B->C D Acquire UV-Vis Spectra at Time Intervals C->D E Plot Absorbance vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Repeat at Different [OH⁻] F->G H Plot k_obs vs. [OH⁻] to find Second-Order Rate Constant (k_OH) G->H

Caption: Figure 2: Experimental Workflow for Kinetic Analysis.

Detailed Protocol
  • Determine the Wavelength of Analysis:

    • Record the UV-Vis spectrum of the 3-(4-Nitrophenyl)propanamide stock solution diluted in the pH 7.4 phosphate buffer.

    • Induce complete hydrolysis of a sample of the amide stock solution by heating it in a high concentration of NaOH (e.g., 1 M) until no further spectral changes are observed. Record the UV-Vis spectrum of the resulting product solution (3-(4-Nitrophenyl)propanoate).

    • Compare the two spectra and identify a wavelength where the difference in absorbance between the reactant and the product is maximal. This wavelength will be used for the kinetic measurements.

  • Kinetic Measurements:

    • Set the spectrophotometer to the predetermined wavelength and ensure the cell holder is thermostatted to the desired reaction temperature (e.g., 25 °C, 37 °C).

    • Pipette the required volume of the NaOH solution (e.g., 0.1 M) into a quartz cuvette and allow it to equilibrate to the reaction temperature.

    • To initiate the reaction, add a small, precise volume of the 3-(4-Nitrophenyl)propanamide stock solution to the cuvette, ensuring rapid mixing. The final concentration of the amide should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals. The frequency of data collection should be adjusted based on the reaction rate.

    • Continue data collection until the reaction is at least 90% complete, as indicated by the stabilization of the absorbance reading.

    • Repeat the experiment with different concentrations of NaOH (e.g., 0.05 M, 0.01 M) and at different temperatures to determine the activation energy.

    • Perform a control experiment in the pH 7.4 buffer to assess the stability of the amide in the absence of a strong base.

Data Analysis and Interpretation

Calculation of Pseudo-First-Order Rate Constants

Under conditions where [OH⁻] >> [Amide], the concentration of the hydroxide ion remains effectively constant throughout the reaction. The reaction, therefore, follows pseudo-first-order kinetics with respect to the amide concentration. The integrated rate law is:

ln(At - A∞) = -kobst + ln(A₀ - A∞)

Where:

  • At is the absorbance at time t.

  • A₀ is the initial absorbance.

  • A∞ is the absorbance at the completion of the reaction.

  • kobs is the observed pseudo-first-order rate constant.

A plot of ln(At - A∞) versus time (t) will yield a straight line with a slope of -kobs.

Determination of the Second-Order Rate Constant

The observed pseudo-first-order rate constant is related to the second-order rate constant (kOH) by the following equation:

kobs = kOH[OH⁻]

By plotting kobs values obtained at different hydroxide concentrations against [OH⁻], a straight line passing through the origin should be obtained. The slope of this line is the second-order rate constant for the base-catalyzed hydrolysis (kOH).

Sample Data Representation
[NaOH] (M)Temperature (°C)k_obs (s⁻¹)
0.0125Value
0.0525Value
0.1025Value
0.1037Value

Note: The "Value" fields are placeholders for experimentally determined data.

Trustworthiness and Self-Validation

The protocol described incorporates several self-validating checks:

  • Linearity of Pseudo-First-Order Plots: A linear relationship in the plot of ln(At - A∞) vs. time confirms that the reaction is first-order with respect to the amide under the experimental conditions.

  • Linearity of the Second-Order Plot: A linear plot of kobs vs. [OH⁻] that passes through the origin validates the assumption that the reaction is first-order with respect to the hydroxide ion concentration.

  • Control Experiments: The stability of the amide in a neutral buffer confirms that the observed degradation is indeed due to base-catalyzed hydrolysis.

Conclusion

This application note provides a robust framework for the detailed kinetic analysis of the base-catalyzed hydrolysis of 3-(4-Nitrophenyl)propanamide. The principles and protocols outlined here are broadly applicable to the study of other amides and can be adapted for various research and development needs, from fundamental mechanistic studies to the practical assessment of pharmaceutical compound stability.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ACS Publications. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Organic Letters. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • NHSJS. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (2016). How can I quantify amide species in reaction mixture by UV-Vis method preferably?. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-(4-Nitrophenyl)propanamide

Welcome to the technical support center for the purification of 3-(4-Nitrophenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Nitrophenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-(4-Nitrophenyl)propanamide. The advice provided is based on the compound's chemical properties, specifically the presence of a polar nitro group and a hydrogen-bonding amide moiety.

Q1: My crude product is a discolored (yellow/brown) solid or oil. What is my first step before attempting purification?

A1: The critical first step is to assess the complexity of your crude mixture. Before committing to a large-scale purification, you must analyze the sample using Thin Layer Chromatography (TLC). This will give you a qualitative understanding of the number of components present and their relative polarities.

  • Rationale: The discoloration suggests the presence of impurities, which are common in nitration reactions or subsequent amidation steps.[1] TLC provides a rapid and inexpensive snapshot of your mixture, guiding your choice of purification method. A single spot (that is not the starting material) suggests high purity, whereas multiple spots indicate significant impurities requiring more rigorous purification.

  • Recommended TLC System: A good starting point is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes. The polar nitro and amide groups of your target compound mean it will likely have a moderate Rf value in this system. Adjust the solvent ratio as needed to achieve an Rf of ~0.3-0.4 for your product.

Q2: What are the most likely impurities in my crude 3-(4-Nitrophenyl)propanamide?

A2: Impurities are typically derived from unreacted starting materials or side-reactions during the synthesis. Understanding these will help you select a targeted purification strategy.

Potential Impurity Source Key Characteristics Removal Strategy
3-(4-Nitrophenyl)propanoic AcidIncomplete amidation reactionAcidic (pKa ~4-5)Aqueous basic wash (e.g., NaHCO₃ solution)
Amine Coupling Reagents (e.g., DCC, EDC)Amide bond formation stepCan form urea byproductsChromatography or recrystallization
Dinitro- or other over-nitrated speciesImpurities in starting material or nitration processHighly polar, often coloredChromatography, fractional crystallization[2]
Starting Amine (if applicable)Excess reagent in amidationBasicAqueous acidic wash (e.g., dil. HCl)
Residual Solvents (e.g., DMF, DCM)Reaction or workupVolatileDrying under high vacuum

Q3: Should I use recrystallization or column chromatography for purification?

A3: The choice depends on the impurity profile, the quantity of material, and the desired final purity.

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>85-90% by TLC).

    • The impurities have significantly different solubility profiles from your product.[3]

    • You are working on a larger scale where chromatography would be cumbersome. Recrystallization is often the method of choice for amides if a suitable solvent can be found.[4]

  • Choose Column Chromatography when:

    • Your crude mixture contains multiple impurities with polarities similar to the product.

    • You need very high purity (>99%) for applications like drug development.

    • Recrystallization fails or results in low yield.

    • You are working on a small, discovery scale.

Below is a decision-making workflow to help you choose the appropriate method.

Purification Decision Tree start Crude Product tlc Perform TLC Analysis start->tlc acid_base_check Acidic/Basic Impurities Present? tlc->acid_base_check decision Assess Impurity Profile recrystallize Recrystallization decision->recrystallize < 2-3 spots Impurities at baseline/solvent front chromatography Column Chromatography decision->chromatography Multiple spots Rf close to product acid_base_check->decision No wash Perform Aqueous Wash (e.g., NaHCO3 for acid) acid_base_check->wash Yes wash->decision end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Q4: I'm trying to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of crystallizing.

  • Causality: This is common when a solution is cooled too quickly or when the solvent is a poor choice. Nitroaromatic compounds can be prone to this behavior.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount (5-10% more) of the hot solvent until the oil completely redissolves.[5]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly in an ice bath.

    • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure product.[5]

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. Consider using a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it's highly soluble, e.g., ethanol or acetone) and then slowly add a "poor" solvent (in which it's insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5]

Q5: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. How can I fix this?

A5: Streaking or tailing on silica gel is often a sign of an undesirable secondary interaction between your compound and the acidic silica stationary phase. For amides and other polar compounds, this is a common issue.

  • Causality: The lone pairs on the amide's oxygen and nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatographic performance.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For a neutral compound like this, adding 0.5-1% methanol to your dichloromethane or ethyl acetate eluent can often resolve the issue by competing for the active sites on the silica.

    • Use a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a less acidic or alternative stationary phase, such as alumina (neutral or basic) or a bonded phase like diol.

Detailed Experimental Protocols

Protocol 1: Purification by Aqueous Wash & Recrystallization

This protocol is ideal for removing acidic impurities like unreacted 3-(4-nitrophenyl)propanoic acid before final purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(4-Nitrophenyl)propanamide in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (if basic impurities are suspected).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). This step deprotonates the acidic starting material, which will move into the aqueous layer.

    • Brine (saturated NaCl solution) (1 x 20 mL) to remove excess water.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization:

    • Select a suitable solvent. Ethanol, isopropanol, or acetonitrile are excellent starting points for polar amides.[4]

    • Heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid until it just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystals should form over time.

    • Cool the flask in an ice bath for 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Recrystallization Workflow cluster_prep Preparation cluster_cooling Crystallization cluster_isolation Isolation dissolve Dissolve Crude in Min. Hot Solvent cool_slow Slow Cool to RT dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash_cold Wash with Cold Solvent filter->wash_cold dry Dry Under Vacuum wash_cold->dry end end dry->end Pure Crystals

Caption: Standard workflow for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for complex mixtures or when very high purity is required.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an eluent system that gives your product an Rf value of approximately 0.3. A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and increasing to 50-60%) is often effective. For more polar impurities, a Dichloromethane/Methanol system may be required.[6]

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., Hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can lead to broader bands.

  • Elution: Run the column, starting with the determined eluent system. Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3-(4-Nitrophenyl)propanamide.

References

  • Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Method of crystallizing nitro products.
  • Arom
  • Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(4-Nitrophenyl)propanoic acid. PubChem. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • solvent selection for effective recrystallization of nitroarom
  • Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

  • Column Chromatography: Amides. Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

Sources

Optimization

overcoming steric hindrance in 3-(4-Nitrophenyl)propanamide derivatives

Technical Support Center: 3-(4-Nitrophenyl)propanamide Derivatives Subject: Troubleshooting Steric Hindrance & Chemoselectivity in Synthesis Ticket ID: #NITRO-PROP-001 Status: Open for Consultation Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Nitrophenyl)propanamide Derivatives Subject: Troubleshooting Steric Hindrance & Chemoselectivity in Synthesis Ticket ID: #NITRO-PROP-001 Status: Open for Consultation

Executive Summary: The Steric & Electronic Landscape

The 3-(4-nitrophenyl)propanamide scaffold presents a unique duality in medicinal chemistry. While the 4-nitro group exerts a strong electron-withdrawing effect (Hammett


), enhancing the electrophilicity of the carbonyl carbon, it paradoxically complicates downstream modifications due to its redox lability.

Steric hindrance in this system typically arises from two vectors:

  • Nucleophilic Approach: Coupling the acid precursor with bulky amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines).

  • 
    -Carbon Congestion:  Attempting alkylation at the C2 position, where the flexible ethylene linker folds, creating an "entropic shield" that blocks enolate functionalization.
    

This guide provides field-proven protocols to bypass these energy barriers.

Troubleshooting Module: Amide Bond Formation

Q: My standard HATU/DIEA coupling yields <20% with bulky amines. How do I force this bond?

Diagnosis: While HATU is the gold standard for difficult couplings, it relies on the formation of an active ester (OAt-ester). With extreme steric bulk (e.g., adjacent quaternary centers), the amine cannot approach the active ester sufficiently to form the tetrahedral intermediate. The 4-nitro group actually helps activation, but steric repulsion dominates the kinetics.

The Solution: The Acid Chloride "Sledgehammer" Protocol Switch to an acid chloride intermediate. The chloride leaving group is smaller than the OAt/OBt moiety, reducing the steric demand of the transition state.

Validated Protocol (Acid Chloride Method):

  • Activation: Dissolve 3-(4-nitrophenyl)propanoic acid (1.0 equiv) in anhydrous DCM.

  • Catalysis: Add catalytic DMF (2-3 drops). Critical: This forms the Vilsmeier-Haack intermediate, essential for kinetics.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0°C. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not purify.
    
  • Coupling: Redissolve the crude acid chloride in DCM. Add the bulky amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C. Warm to RT overnight.

Why Pyridine? Unlike DIEA, pyridine is planar and less sterically demanding, allowing it to act as an effective proton scavenger in the crowded transition state.

Decision Tree: Coupling Reagent Selection

CouplingLogic cluster_legend Key Start Start: Amide Coupling CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Use EDC/HOBt or HATU CheckAmine->Standard No (Primary/Linear) CheckAcid Is the Acid Alpha-Substituted? CheckAmine->CheckAcid Yes (Bulky/Alpha-branched) AcidChloride Protocol: Acid Chloride (SOCl2) CheckAcid->AcidChloride No (Linear Chain) MixedAnhydride Protocol: Mixed Anhydride (IBCF) CheckAcid->MixedAnhydride Yes (Risk of Racemization) Legend Blue: Decision Point | Red: High-Force Protocol | Green: Standard Protocol

Figure 1: Decision matrix for selecting coupling conditions based on steric constraints.

Troubleshooting Module: -Alkylation

Q: I cannot alkylate the -position (C2). The starting material is recovered or decomposes.

Diagnosis: The 3-(4-nitrophenyl) moiety is relatively distant from the


-carbon, so electronic activation is minimal. The issue is likely enolate aggregation  or proton return . If you use LDA, the lithium enolates often form stable tetramers that are unreactive toward bulky electrophiles.

The Solution: Disaggregating the Enolate You must break the lithium aggregates to expose the reactive carbanion.

Validated Protocol (LiHMDS + DMPU):

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA. The silyl groups are bulkier, preventing tight aggregation, but the base is strong enough (

    
    ).
    
  • Additive: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (3.0 equiv) to the THF solution before adding the base.

    • Mechanism:[1][2][3][4][5][6] DMPU coordinates to Lithium, breaking the enolate aggregates and creating a "naked," highly reactive enolate.

  • Temperature: Perform deprotonation at -78°C for 1 hour, then add the electrophile.

ParameterStandard Condition (LDA)Optimized Condition (LiHMDS/DMPU)
Enolate State Aggregated (Tetramer)Monomeric ("Naked" anion)
Steric Tolerance LowHigh
Side Reactions Polymerization / Self-condensationMinimal
Typical Yield 15-30%65-80%

Troubleshooting Module: Chemoselective Reduction

Q: How do I reduce the amide to an amine without touching the 4-nitro group?

Diagnosis: This is a classic chemoselectivity trap.

  • LiAlH4: Will reduce the amide and the nitro group (to azo or amine).

  • H2/Pd-C: Will reduce the nitro group first.

The Solution: Borane-THF Complex Borane (


) is an electrophilic reducing agent. It reacts rapidly with the electron-rich amide carbonyl but is kinetically slow to react with the electron-deficient nitro group at low temperatures.

Validated Protocol (Nitro-Sparing Amide Reduction):

  • Setup: Dissolve substrate in anhydrous THF under Argon.

  • Addition: Add

    
     (1M solution, 3.0 equiv) dropwise at 0°C.
    
  • Reflux: Heat to mild reflux (65°C) for 2-4 hours. Monitor by TLC.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess Borane.

  • Workup: Concentrate, then treat with dilute HCl/MeOH to break the boron-amine complex.

  • Result: 3-(4-nitrophenyl)propylamine derivative.

Chemoselectivity Map

ReductionPathways cluster_note Warning Substrate 3-(4-Nitrophenyl) propanamide Target1 Target A: Aniline Derivative (Amide Intact) Substrate->Target1 Fe / AcOH or SnCl2 Target2 Target B: Phenethylamine (Nitro Intact) Substrate->Target2 BH3-THF (0°C to Reflux) Target3 Target C: Fully Reduced Diamino Substrate->Target3 LiAlH4 (Strong Reductant) Note Avoid H2/Pd-C if Nitro preservation is required.

Figure 2: Chemoselective reduction pathways for nitro-amide substrates.

References

  • Amide Bond Formation via Acid Chlorides: Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). "Direct amide formation from unactivated carboxylic acids and amines." Chemical Communications.

  • Steric Hindrance in Amide Coupling (Review): Schäfer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." CHIMIA.[7]

  • Chemoselective Reduction (Nitro vs Amide): Jang, M., et al. (2022).[8] "Metal-Free and Highly Chemoselective Reduction of Aromatic Nitro Compounds." The Journal of Organic Chemistry.

  • Borane Reduction Selectivity: Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." The Journal of Organic Chemistry.

  • Enolate Alkylation (DMPU Effect): Seebach, D., et al. (1982). "DMPU as a Substitute for HMPA." Helvetica Chimica Acta.

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral bands assignment for 3-(4-Nitrophenyl)propanamide

Executive Summary: The Spectroscopic Signature In pharmaceutical intermediate profiling, 3-(4-Nitrophenyl)propanamide represents a critical synthetic node. Often derived from 3-(4-nitrophenyl)propanoic acid, its accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In pharmaceutical intermediate profiling, 3-(4-Nitrophenyl)propanamide represents a critical synthetic node. Often derived from 3-(4-nitrophenyl)propanoic acid, its accurate characterization confirms the successful transformation of a carboxylic acid to a primary amide—a pivotal step in peptide linker chemistry and small molecule drug synthesis.

This guide provides a definitive FTIR spectral assignment for 3-(4-Nitrophenyl)propanamide. Unlike generic spectral libraries, we focus on the comparative performance of FTIR in distinguishing this amide from its metabolic precursors (acids) and dehydration byproducts (nitriles). We prioritize the "Fingerprint Logic" used by senior analysts to validate structural integrity during scale-up.

Experimental Methodology: Ensuring Spectral Fidelity

To achieve the resolution necessary for the assignments below, the following protocol is recommended. This method minimizes moisture interference, which is critical when analyzing the N-H stretching region of primary amides.

Protocol: High-Resolution ATR-FTIR Acquisition
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

Step-by-Step Workflow:

  • Background: Collect air background (clean crystal).

  • Sample Prep: Grind the solid sample into a fine powder. Note: Large crystals can cause poor contact and peak distortion.

  • Deposition: Place ~5 mg of sample on the diamond crystal.

  • Compression: Apply high pressure using the anvil clamp. Target: Uniform contact without crystal fracture.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Cleaning: Wipe with isopropanol; verify no carryover bands (especially Nitro at 1520 cm⁻¹) before next sample.

Spectral Assignment & Comparative Analysis[1][2][3]

The power of FTIR for this compound lies in its ability to simultaneously verify three distinct structural domains: the Primary Amide , the Nitro Group , and the Para-Substituted Aromatic Ring .

Detailed Band Assignment Table
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
3350 – 3360 Amide A

(Asymmetric Stretch)
High: Distinguishes Primary Amide (

) from Secondary (

).
3180 – 3200 Amide B

(Symmetric Stretch)
High: Paired with 3350 band; confirms primary amide.
3050 – 3100 Aromatic Ring

(

Stretch)
Medium: Typical for all aromatics.
2920 – 2950 Alkyl Chain

Medium: Confirms propyl chain presence.
1660 – 1690 Amide I

(Carbonyl Stretch)
Critical: Lower freq than acid precursor (~1710) due to resonance.
1600 – 1620 Amide II

(Scissoring)
Critical: Strong band absent in acids/esters.
1515 – 1525 Nitro (Ar-NO₂)

(Asymmetric)
Fingerprint: Very strong, sharp band. Diagnostic for nitration.
1340 – 1350 Nitro (Ar-NO₂)

(Symmetric)
Fingerprint: Paired with 1520 band.
830 – 850 Aromatic (Para)

(Out-of-plane bend)
High: Confirms 1,4-substitution (Para) pattern.
Comparative Performance: Amide vs. Acid Precursor

The most common analytical challenge is determining if the starting material, 3-(4-Nitrophenyl)propanoic acid , has fully converted to the amide. FTIR outperforms NMR for quick "in-process" checks of solid precipitates due to the distinct Carbonyl and Hydroxyl shifts.

Comparison Table: Target vs. Alternative (Precursor)
FeatureTarget: Propanamide Alternative: Propanoic Acid Analytic Insight
OH/NH Region Two sharp spikes (

) at 3350/3180 cm⁻¹.
Broad "Hairy Beard" (

) 3300–2500 cm⁻¹.
The Acid OH obscures C-H stretches; Amide NH is distinct.
Carbonyl (C=O) Amide I: ~1665 cm⁻¹ (Lower freq).Acid Dimer: ~1710 cm⁻¹ (Higher freq).Clear shift of ~45 cm⁻¹ indicates conversion.
Nitrogen Bands Amide II: ~1610 cm⁻¹ (Bending).Absent. Presence of Amide II confirms N-C bond formation.
Nitro Group ~1520 / 1345 cm⁻¹~1520 / 1345 cm⁻¹Invariant. Used as an internal standard to normalize spectra.

Visualizing the Vibrational Logic

Understanding why these bands appear helps in troubleshooting spectral anomalies (e.g., wet samples or polymorphic changes).

Diagram 1: Vibrational Mode Logic

This diagram illustrates the structural origins of the key diagnostic bands.

VibrationalModes cluster_0 Functional Domains cluster_1 Spectral Signature (cm⁻¹) Compound 3-(4-Nitrophenyl)propanamide Amide Primary Amide (-CONH2) Compound->Amide Nitro Nitro Group (-NO2) Compound->Nitro Aromatic Para-Phenyl Ring Compound->Aromatic AmideI Amide I (C=O Stretch) ~1665 cm⁻¹ Amide->AmideI Resonance AmideII Amide II (NH2 Scissor) ~1610 cm⁻¹ Amide->AmideII N-H Bend NH_Stretch NH2 Stretches 3350 & 3180 cm⁻¹ Amide->NH_Stretch H-Bonding NitroAsym NO2 Asym. Stretch ~1520 cm⁻¹ Nitro->NitroAsym Strong Dipole NitroSym NO2 Sym. Stretch ~1345 cm⁻¹ Nitro->NitroSym ParaBend OOP C-H Bend ~830-850 cm⁻¹ Aromatic->ParaBend Subst. Pattern

Figure 1: Logical mapping of functional groups to their specific FTIR spectral bands.

Process Monitoring Application

In a drug development context, this compound is rarely an endpoint. It is often an intermediate. The following flowchart demonstrates how to use FTIR to make "Go/No-Go" decisions during synthesis.

Diagram 2: Synthetic Pathway Monitoring

SynthesisMonitoring Start Start: 3-(4-Nitrophenyl)propanoic Acid Reagent Reagent: SOCl2 / NH3 Start->Reagent Check1 FTIR Check: 1710 cm⁻¹ Band? Reagent->Check1 Reaction Complete? Product Target: 3-(4-Nitrophenyl)propanamide Byproduct Risk: Nitrile Formation (Dehydration) Check1->Start Yes (Band Exists) Incomplete Rxn Check2 FTIR Check: 2250 cm⁻¹ Band? Check1->Check2 No (Band Gone) Proceed Check2->Product No Success: Amide I (1665) & II (1610) Present Check2->Byproduct Yes (Sharp Peak) Over-reaction

Figure 2: Decision tree for reaction monitoring. The disappearance of the Acid C=O (1710) and absence of Nitrile C≡N (2250) confirms pure Amide formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Amide I/II and Nitro group assignments).
  • NIST Chemistry WebBook. (n.d.). Standard Reference Data for 4-Nitro compounds and Propanoic Acid derivatives.Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for Para-substitution and Nitro group group frequencies).[1][2] Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive source for Primary Amide doublet assignment).

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis: 3-(4-Nitrophenyl)propanamide vs. Nitrobenzene

Executive Summary Objective: To provide a definitive spectroscopic comparison between Nitrobenzene (the reference chromophore) and 3-(4-Nitrophenyl)propanamide (the target analyte) for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic comparison between Nitrobenzene (the reference chromophore) and 3-(4-Nitrophenyl)propanamide (the target analyte) for researchers in medicinal chemistry and drug development.

Key Finding: While both compounds share the nitrobenzene core, the 3-(4-Nitrophenyl)propanamide exhibits a bathochromic shift (Red Shift) of approximately 12–15 nm relative to unsubstituted nitrobenzene. This shift is driven by the hyperconjugative electron-donating effect of the alkyl side chain at the para position. The amide functionality itself is electronically insulated and does not significantly perturb the primary aromatic


 transition.

Quick Reference Data (Ethanol):

  • Nitrobenzene:

    
    
    
  • 3-(4-Nitrophenyl)propanamide:

    
    
    

Theoretical Basis & Structural Analysis

The Chromophore Isolation Principle

To understand the spectral difference, one must deconstruct the electronic connectivity of the molecules.

  • Nitrobenzene (

    
    ):  The chromophore consists of the benzene ring conjugated with the strong electron-withdrawing nitro group (
    
    
    
    ). This creates a strong Charge Transfer (CT) band involving the
    
    
    electrons of the ring and the empty orbitals of the nitro group.
  • 3-(4-Nitrophenyl)propanamide: The structure is

    
    .
    
    • The Linker: The ethylene bridge (

      
      ) consists of 
      
      
      
      hybridized carbons. These atoms act as an "insulation wall," preventing any resonance interaction (conjugation) between the amide carbonyl (
      
      
      ) and the aromatic ring.
    • The Effective Chromophore: Consequently, the UV-Vis behavior of the propanamide derivative is electronically equivalent to a

      
      -alkylnitrobenzene  (e.g., 
      
      
      
      -ethylnitrobenzene or
      
      
      -nitrotoluene).
Electronic Effects (Hyperconjugation)

The observed red shift in the propanamide derivative is caused by the alkyl group attached to the ring:

  • Inductive Effect (+I): The alkyl chain pushes electron density into the ring more effectively than the Hydrogen atom in nitrobenzene.

  • Hyperconjugation: The

    
     electrons of the 
    
    
    
    bonds adjacent to the ring overlap slightly with the aromatic
    
    
    system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) while leaving the LUMO (Lowest Unoccupied Molecular Orbital, localized on the nitro group) relatively unaffected.
  • Result: The HOMO-LUMO gap decreases, lowering the transition energy (

    
    ) and increasing the wavelength (
    
    
    
    ).
Structural Logic Diagram (Graphviz)

ChromophoreAnalysis NB Nitrobenzene (Ref) Chromophore_NB Chromophore: Nitro-Benzene System NB->Chromophore_NB Target 3-(4-Nitrophenyl) propanamide Chromophore_T Chromophore: p-Alkyl-Nitrobenzene Target->Chromophore_T Linker Alkyl Linker (-CH2-CH2-) Target->Linker Contains Effect Hyperconjugation (HOMO Energy ↑) Chromophore_NB->Effect vs Chromophore_T->Effect Amide Amide Group (-CONH2) Linker->Chromophore_T Donates e- Linker->Amide Insulates Shift Bathochromic Shift (+12-15 nm) Effect->Shift

Figure 1: Structural deconstruction showing how the alkyl linker modifies the chromophore while insulating the amide group.

Comparative Data Analysis

The following data assumes measurements taken in Ethanol (EtOH) , a standard solvent that provides a clear window above 210 nm.

ParameterNitrobenzene (Reference)3-(4-Nitrophenyl)propanamide
Primary

260 nm 272 – 275 nm
Transition Type

(Charge Transfer)

(Charge Transfer)
Molar Absorptivity (

)
~8,000 – 9,000

~9,500 – 10,500

Secondary Band ~340 nm (weak,

)
~350 nm (weak,

)
Visual Appearance Pale Yellow oilWhite/Off-white solid
Solvent Cutoff Interference None in EtOH (>210 nm)None in EtOH (>210 nm)

Note on Solvent Effects:

  • Water: Bands may shift slightly blue (hypsochromic) due to hydrogen bonding stabilizing the ground state of the nitro group.

  • Non-polar (Hexane): Bands will appear sharper and slightly blue-shifted (Nitrobenzene

    
    ).
    

Experimental Protocol: Validation Workflow

To empirically verify these values, follow this self-validating protocol. This minimizes errors from solvent impurities or concentration variances.

Reagents & Equipment
  • Solvent: HPLC Grade Ethanol (Absolute). Do not use denatured ethanol containing benzene or ketone impurities.

  • Blank: Pure HPLC Grade Ethanol.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV <300 nm and are unsuitable.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Preparation Steps
  • Stock Solution (1 mM): Weigh 1.94 mg of 3-(4-Nitrophenyl)propanamide (MW: 194.2 g/mol ) and dissolve in 10 mL Ethanol.

  • Working Solution (50 µM): Dilute 0.5 mL of Stock into 9.5 mL Ethanol.

    • Target Absorbance: ~0.5 – 0.8 AU (Ideal linear range).

  • Baseline Correction: Run a baseline scan with Ethanol in both sample and reference cuvettes.

Measurement Workflow (Graphviz)

Protocol Start Start: Sample Preparation Weigh Weigh ~2 mg Analyte (Precision Balance) Start->Weigh Dissolve Dissolve in 10 mL EtOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 1:20 with EtOH (Working: 50 µM) Dissolve->Dilute Blank Blank Instrument (Pure EtOH) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Result Record Lambda Max (Expected: ~274 nm) Check->Result Yes Adjust Adjust Conc. Check->Adjust No Adjust->Scan

Figure 2: Step-by-step workflow for accurate determination of


.

Discussion & Application

For drug development professionals, distinguishing these spectra is critical when monitoring reaction progress (e.g., reducing the nitro group to an amine).

  • Reaction Monitoring: If reducing the nitro group to an aniline (e.g., 3-(4-aminophenyl)propanamide), the strong band at 274 nm will disappear and be replaced by a band around 240 nm (aniline absorption) and 290 nm (auxochromic shift), depending on pH.

  • Purity Analysis: The presence of a shoulder at 260 nm in a sample of the propanamide derivative suggests contamination with unsubstituted nitrobenzene or degradation products where the alkyl chain has been cleaved (oxidative degradation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

  • NIST Chemistry WebBook. Nitrobenzene UV Spectrum. National Institute of Standards and Technology. Retrieved from

  • Forbes, W. F. (1958). Light Absorption Studies: Part XII. UV Absorption of Nitrobenzenes. Canadian Journal of Chemistry, 36(10), 1350-1358. (Foundational text on alkyl-nitrobenzene shifts).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Nitrophenyl)propanamide

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of 3-(4-Nitrophenyl)propanamide, grounding procedural steps in the chemical principles that ensure laboratory safety and environmental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.

  • Environmental Hazard: Harmful to aquatic life.

Therefore, every handling and disposal step must be designed to mitigate these risks by preventing personnel exposure and environmental release.

Hazard Summary Table

The following table summarizes the anticipated GHS Hazard Classifications for 3-(4-Nitrophenyl)propanamide, based on data for analogous compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute)3H402: Harmful to aquatic life
Data inferred from SDS for structurally similar nitrated aromatic compounds.[1]

Regulatory Framework: The Foundation of Compliance

The disposal of 3-(4-Nitrophenyl)propanamide is governed by a multi-layered regulatory framework. In the United States, the primary authorities are:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" management system for hazardous waste.[3] This involves identifying, counting, managing, and tracking waste from generation to final disposal.[4]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[5]

Compliance is non-negotiable and ensures that disposal practices are not only scientifically sound but also legally defensible.

Pre-Disposal Protocol: In-Lab Waste Management

Proper disposal begins the moment a substance is designated as waste. Adherence to a strict in-laboratory protocol is critical to prevent accidental exposure and dangerous chemical reactions.

Step-by-Step Waste Segregation and Storage
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for collecting hazardous waste.[6][7] This area should not be in a high-traffic location and should be clearly marked.

  • Select Appropriate Waste Containers: Use only chemically compatible containers. For 3-(4-Nitrophenyl)propanamide and other organic solids, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[6][8] The container must be in good condition, free of leaks or residues on the outside.

  • Properly Label the Waste Container: As soon as the first particle of waste enters the container, it must be labeled.[8][9] Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(4-Nitrophenyl)propanamide" (avoid abbreviations)

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.[8]

  • Segregate Incompatible Wastes: This is a critical safety step. Store waste containing 3-(4-Nitrophenyl)propanamide away from:

    • Strong Oxidizing Agents: To prevent fire or explosion hazards.

    • Strong Bases: To avoid unwanted reactions.[2]

    • Acids: To prevent potential reactions and degradation. Use secondary containment, such as a plastic tub, to segregate incompatible waste streams.[7][9]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[6][9] This prevents the release of vapors and protects the container's contents from contamination.

Disposal Decision Workflow

The specific disposal path for 3-(4-Nitrophenyl)propanamide depends on its form. The following workflow provides a logical guide for decision-making.

G cluster_0 Waste Characterization cluster_1 Containment & Labeling cluster_2 Final Disposal start Waste Generated: 3-(4-Nitrophenyl)propanamide is_pure Pure Compound or Grossly Contaminated Labware? start->is_pure is_solution Aqueous Solution? is_pure->is_solution No solid_waste Containerize in Labeled Solid Hazardous Waste Drum is_pure->solid_waste Yes is_sharp Contaminated Sharps? is_solution->is_sharp No liquid_waste Containerize in Labeled Aqueous Hazardous Waste Drum is_solution->liquid_waste Yes is_sharp->start No (Re-evaluate) sharps_container Place in Puncture-Proof Labeled Sharps Container is_sharp->sharps_container Yes disposal Arrange Pickup by Certified Hazardous Waste Contractor solid_waste->disposal sharps_container->disposal liquid_waste->disposal

Caption: Disposal workflow for 3-(4-nitrophenyl)propanamide waste.

Approved Disposal Methods

Under no circumstances should 3-(4-Nitrophenyl)propanamide or its containers be disposed of in the regular trash or poured down the drain.[1][10] The compound's toxicity and persistence necessitate disposal through approved, regulated channels.

The most common and environmentally sound disposal method for this type of chemical waste is high-temperature incineration in a licensed hazardous waste facility.[11]

  • Causality: Incineration at high temperatures (typically >850°C) with sufficient oxygen ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The facility's scrubbers and filtration systems then treat these gaseous byproducts to prevent atmospheric pollution.

Alternative methods like chemical neutralization may exist but are complex and generate their own waste streams. For a laboratory setting, relying on a professional waste disposal contractor is the safest and most compliant approach.[10][12]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is the best defense.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[13]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • A properly fitted respirator for dusts.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.[1][2]

  • Contain the Spill: Prevent the powder from spreading. Do not use water to clean up a dry spill, as this may create a hazardous solution that is harder to contain.

  • Clean Up: Carefully sweep or scoop the solid material into a designated hazardous waste container.[1][13] Avoid creating dust. Use a wet paper towel to gently wipe the area after the bulk of the material has been removed.

  • Decontaminate: All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container.

  • Report: Report the spill to your EHS department, as required by your institution's policy.

By adhering to these scientifically-grounded and regulation-compliant procedures, you can ensure the safe handling and disposal of 3-(4-Nitrophenyl)propanamide, protecting yourself, your colleagues, and the environment.

References

  • Safety D
  • Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)propanamide
Reactant of Route 2
3-(4-Nitrophenyl)propanamide
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